2-benzyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals .
Synthesis Analysis
Imidazole derivatives can be synthesized through various methods. One common method involves the condensation of aromatic 1,2-diketones and thiosemicarbazide in a mixed green solvent . This is often followed by S-alkylation of the resulting 1,2,4-triazine-3-thiols to afford S-substituted derivatives .Chemical Reactions Analysis
The chemical reactions involving imidazole derivatives can vary widely depending on the specific compound and reaction conditions. For example, some imidazole derivatives have been shown to undergo reactions with primary amines to yield tri-substituted-1,3,5-triazines .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “2-benzyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” would depend on its specific structure.Scientific Research Applications
Antiviral Activity
The chemical synthesis of derivatives related to imidazo[1,2-a]-s-triazine, including compounds structurally similar to 2-benzyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione, has been explored for antiviral applications. These compounds exhibit moderate activity against viruses like rhinovirus at non-toxic dosage levels (Kim et al., 1978).
Herbicidal Applications
Research on dihydropyrimido-benzimidazole analogs, which are structurally related to the compound , has shown significant herbicidal activities. The activity of these compounds has been linked to the inhibition of photosystem II in plants, a mechanism shared by several herbicides (Bocion et al., 1987).
CO2 Capture
Triazine-based benzimidazole-linked polymers, which could include structures similar to the specified compound, have been synthesized and demonstrated significant CO2 capture capabilities. These materials show high selectivity for CO2 over N2, making them potential candidates for environmental applications in CO2 sequestration (Sekizkardes et al., 2014).
Antimicrobial Activity
Benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds within this chemical framework, including structures akin to the compound , show broad-spectrum antimicrobial activity against bacterial and fungal strains, presenting potential for development as antimicrobial agents (Padalkar et al., 2014).
Antiproliferative Activity
Novel benzimidazole derivatives structurally related to this compound have been synthesized and assessed for their antiproliferative activity. These compounds have been tested against various human cancer cell lines, indicating their potential in cancer research and therapy (Hranjec et al., 2012).
Mechanism of Action
Target of Action
The primary targets of F2334-0187 are likely to be kinases . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, division, and differentiation .
Mode of Action
F2334-0187 interacts with its kinase targets by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of the kinases’ normal function, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of kinases by F2334-0187 affects various biochemical pathways. These pathways are primarily involved in cell growth and division . The downstream effects of this inhibition can lead to the arrest of cell growth and division, thereby potentially exerting an anti-cancer effect .
Result of Action
The molecular and cellular effects of F2334-0187’s action primarily involve the inhibition of cell growth and division due to its interaction with kinases . This can potentially lead to the death of cancer cells, thereby exerting an anti-cancer effect .
Safety and Hazards
Future Directions
Research into imidazole derivatives is ongoing, with many potential applications in fields such as medicinal chemistry and agrochemistry . Future research may focus on developing new synthetic methods, exploring new biological activities, and optimizing the properties of these compounds for specific applications .
Properties
IUPAC Name |
2-benzyl-8-(4-fluorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-14-6-8-15(9-7-14)21-10-11-22-16(24)17(25)23(20-18(21)22)12-13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJLTEXBUDGMCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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